molecular formula C15H26NO4P B11687381 Dipropan-2-yl {[4-(dimethylamino)phenyl](hydroxy)methyl}phosphonate

Dipropan-2-yl {[4-(dimethylamino)phenyl](hydroxy)methyl}phosphonate

Cat. No.: B11687381
M. Wt: 315.34 g/mol
InChI Key: XQDRDULEIIKPRS-UHFFFAOYSA-N
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Description

Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate is a chemical compound with a complex structure that includes a phosphonate group, a dimethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate typically involves the reaction of 4-(dimethylamino)benzaldehyde with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate esters.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various phosphonate esters, reduced phosphonate derivatives, and substituted phosphonate compounds.

Scientific Research Applications

Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

Uniqueness

Dipropan-2-yl {4-(dimethylamino)phenylmethyl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H26NO4P

Molecular Weight

315.34 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-di(propan-2-yloxy)phosphorylmethanol

InChI

InChI=1S/C15H26NO4P/c1-11(2)19-21(18,20-12(3)4)15(17)13-7-9-14(10-8-13)16(5)6/h7-12,15,17H,1-6H3

InChI Key

XQDRDULEIIKPRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)N(C)C)O)OC(C)C

solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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